Direct Precursor Relationship: Quantitative Conversion from Stattic to the 6-Amino Core
The target compound is the direct reduction product of 6-Nitrobenzo[b]thiophene 1,1-dioxide (Stattic, CAS 19983-44-9), providing the foundational amine handle absent in Stattic. This quantitative chemical transformation is documented as the synthetic entry point for a series of 6-amino-derived analogs, including the clinical candidate K2071 . Stattic itself lacks the 6-amino group, possessing instead a 6-nitro group (C8H5NO4S vs. C8H9NO2S), which fundamentally limits its derivatization potential compared to the target compound.
| Evidence Dimension | Capacity for further derivatization via the 6-position substituent |
|---|---|
| Target Compound Data | 6-NH2 functional group; directly convertible to amides, alkylamines, and sulfonamides |
| Comparator Or Baseline | Stattic (6-Nitrobenzo[b]thiophene 1,1-dioxide): 6-NO2 group; requires reduction step for derivatization |
| Quantified Difference | Qualitative: target compound eliminates one synthetic step (nitro reduction) for amine-based derivatization; serves as the direct precursor for K2071 and the broader aminobenzo[b]thiophene series |
| Conditions | Synthesis: Stattic reduction to 6-aminobenzo[b]thiophene 1,1-dioxide, followed by derivatization (e.g., reductive amination with p-methoxybenzaldehyde to yield K2071) |
Why This Matters
For medicinal chemistry and procurement, purchasing the pre-formed 6-amino intermediate eliminates a required reduction step from Stattic, saving synthetic effort and cost while providing a versatile amine handle for library synthesis.
- [1] Oleksak, P., Rysanek, D., Vancurova, M., et al. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ACS Pharmacology & Translational Science, 2024, 7(9), 2755–2783. View Source
